2,2-Difluoro-3-hydroxydecanoic acid
CAS No.:
Cat. No.: VC18105061
Molecular Formula: C10H18F2O3
Molecular Weight: 224.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18F2O3 |
|---|---|
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 2,2-difluoro-3-hydroxydecanoic acid |
| Standard InChI | InChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15) |
| Standard InChI Key | LKEIVSPNDMLTLO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(C(C(=O)O)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 10-carbon aliphatic chain with a carboxylic acid group at C1, two fluorine atoms at C2, and a hydroxyl group at C3 (Fig. 1). The molecular formula C₁₀H₁₈F₂O₃ corresponds to a molecular weight of 224.24 g/mol. The fluorine atoms introduce electronegativity and steric effects, altering the compound’s reactivity compared to non-fluorinated analogs .
Table 1: Key Structural Features of 2,2-Difluoro-3-hydroxydecanoic Acid
| Feature | Description |
|---|---|
| Backbone | Decanoic acid (10-carbon chain) |
| Substituents | -CF₂ at C2, -OH at C3 |
| Functional Groups | Carboxylic acid (-COOH), hydroxyl (-OH) |
| Molecular Formula | C₁₀H₁₈F₂O₃ |
| Molecular Weight | 224.24 g/mol |
Spectroscopic and Physicochemical Data
While experimental data for this specific compound are scarce, analogs like 2,2-difluoro-3-hydroxypropanoic acid (C₃H₄F₂O₃) provide benchmarks. For instance, the propanoic acid derivative exhibits a predicted collision cross-section (CCS) of 123.3 Ų for its [M+H]+ adduct . Extrapolating to the decanoic acid variant, increased chain length would elevate hydrophobicity (logP ≈ 2.8) and reduce solubility in aqueous media.
Synthesis Pathways
Halogenation Strategies
Biological Activities and Applications
Antimicrobial Synergy
Research on Pseudomonas sp. QS1027 revealed that hydroxydecanoic acid derivatives, such as jessenipeptin, synergize with mupirocin to inhibit methicillin-resistant Staphylococcus aureus (MRSA) . The fluorinated variant could enhance this synergy by improving membrane permeability or resistance to enzymatic degradation .
Table 2: Comparative Bioactivity of Hydroxydecanoic Acid Derivatives
Comparative Analysis with Related Compounds
Chain Length and Bioactivity
Shorter-chain analogs like 2,2-difluoro-3-hydroxypropanoic acid exhibit higher polarity and faster renal clearance, limiting their therapeutic utility . In contrast, the decanoic acid backbone of 2,2-difluoro-3-hydroxydecanoic acid enhances tissue retention and target binding affinity.
Fluorination vs. Other Halogenations
Bromine or chlorine substitutions at C2 increase molecular weight and polar surface area but reduce metabolic stability compared to fluorine . The C-F bond’s strength (~485 kJ/mol) minimizes off-target reactivity, a critical advantage in drug design .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric fluorination methods to achieve enantiomeric purity.
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Mechanistic Studies: Elucidating the compound’s interaction with bacterial α-glucosidases or human renin-angiotensin system enzymes.
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In Vivo Efficacy Testing: Evaluating pharmacokinetics and toxicity in animal models of infection or hypertension.
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